

Axitinib Sulfoxide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Axitinib sulfoxide

Cat. No.: B605712

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CAS Number: 1347304-18-0

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with **Axitinib sulfoxide**. It provides detailed information on its analytical standards, experimental protocols for its quantification, and its metabolic pathway.

Physicochemical Properties and Analytical Standards

Axitinib sulfoxide is the major inactive metabolite of Axitinib, a potent tyrosine kinase inhibitor. [1][2] Its analytical standards are crucial for accurate quantification in research and clinical settings.

Property	Value	Reference
CAS Number	1347304-18-0	[3][4]
Molecular Formula	C ₂₂ H ₁₈ N ₄ O ₂ S	[3]
Molecular Weight	402.47 g/mol	
Chemical Name	N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide	
Appearance	White to light-yellow powder	
Solubility	Soluble in DMSO and Methanol.	
Storage	2-8°C or -20°C for long-term storage.	

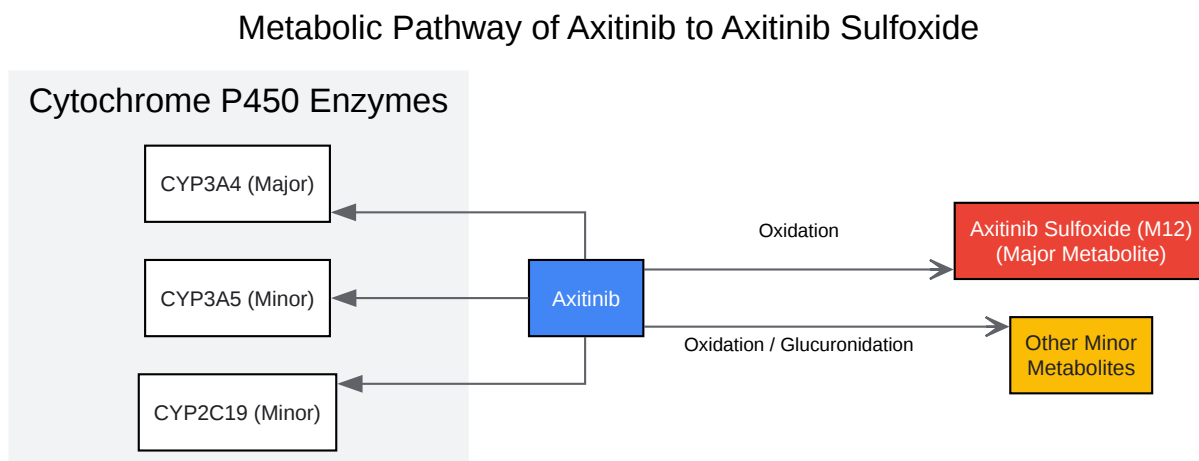
Analytical Standard Suppliers:

Axitinib sulfoxide analytical standards can be procured from various reputable suppliers, including:

- Biosynth
- Allmpus
- GlpBio
- Cayman Chemical
- LGC Standards
- Cleanchem
- Simson Pharma
- Toronto Research Chemicals (TRC)

Metabolic Pathway of Axitinib to Axitinib Sulfoxide

Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of **Axitinib sulfoxide** (M12) is the major metabolic pathway, predominantly catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP2C19.



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Metabolic conversion of Axitinib to its sulfoxide metabolite.

Enzyme Kinetics for **Axitinib Sulfoxide** Formation:

The following table summarizes the kinetic parameters for the formation of **Axitinib sulfoxide** by the primary metabolizing enzymes.

Enzyme	K _m (μM)	V _{max} (pmol/min/pmol CYP)
CYP3A4	4.0	9.6
CYP3A5	1.9	1.4

Analytical Methodologies

The quantification of Axitinib and its metabolites, including **Axitinib sulfoxide**, in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

While specific methods for **Axitinib sulfoxide** are not extensively published, the principles for its analysis can be adapted from validated methods for Axitinib.

Typical HPLC Parameters for Axitinib Analysis:

Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., Kromosil 150 mm x 4.6 mm, 5 µm; Altima C18, 150 x 4.6 mm, 5µm; Symmetry ODS C18 4.6 x 250mm, 5µm)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer, triethylamine buffer) and an organic solvent (e.g., acetonitrile, methanol). The ratio can vary, for example, 65:35 v/v (buffer:acetonitrile).
Flow Rate	1.0 mL/min
Detection	UV detection at a wavelength of 320 nm or 338 nm.
Injection Volume	10 µL
Column Temperature	30°C

Sample Preparation Protocol (Plasma):

- Protein Precipitation: To 250 µL of plasma, add 2 mL of acetonitrile.
- Vortexing: Vortex the mixture for 2 minutes.
- Centrifugation: Centrifuge at 3200 rpm for 3 minutes.

- Collection: Collect the supernatant (organic layer).
- Injection: Inject the collected supernatant directly into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of Axitinib and its metabolites.

Typical LC-MS/MS Parameters for Axitinib Analysis:

Parameter	Typical Conditions
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., AcQuity UHPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm; Zorbax C18, 50 mm x 4.6 mm, 5µm)
Mobile Phase	Gradient elution with a mixture of aqueous and organic phases, often containing a modifier like formic acid or ammonium formate.
Mass Spectrometry	
Ionization	Electrospray Ionization (ESI) in positive mode.
Detection	Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
MRM Transition	For Axitinib: m/z 387.40 > 356.05

Sample Preparation Protocol (Plasma) for LC-MS/MS:

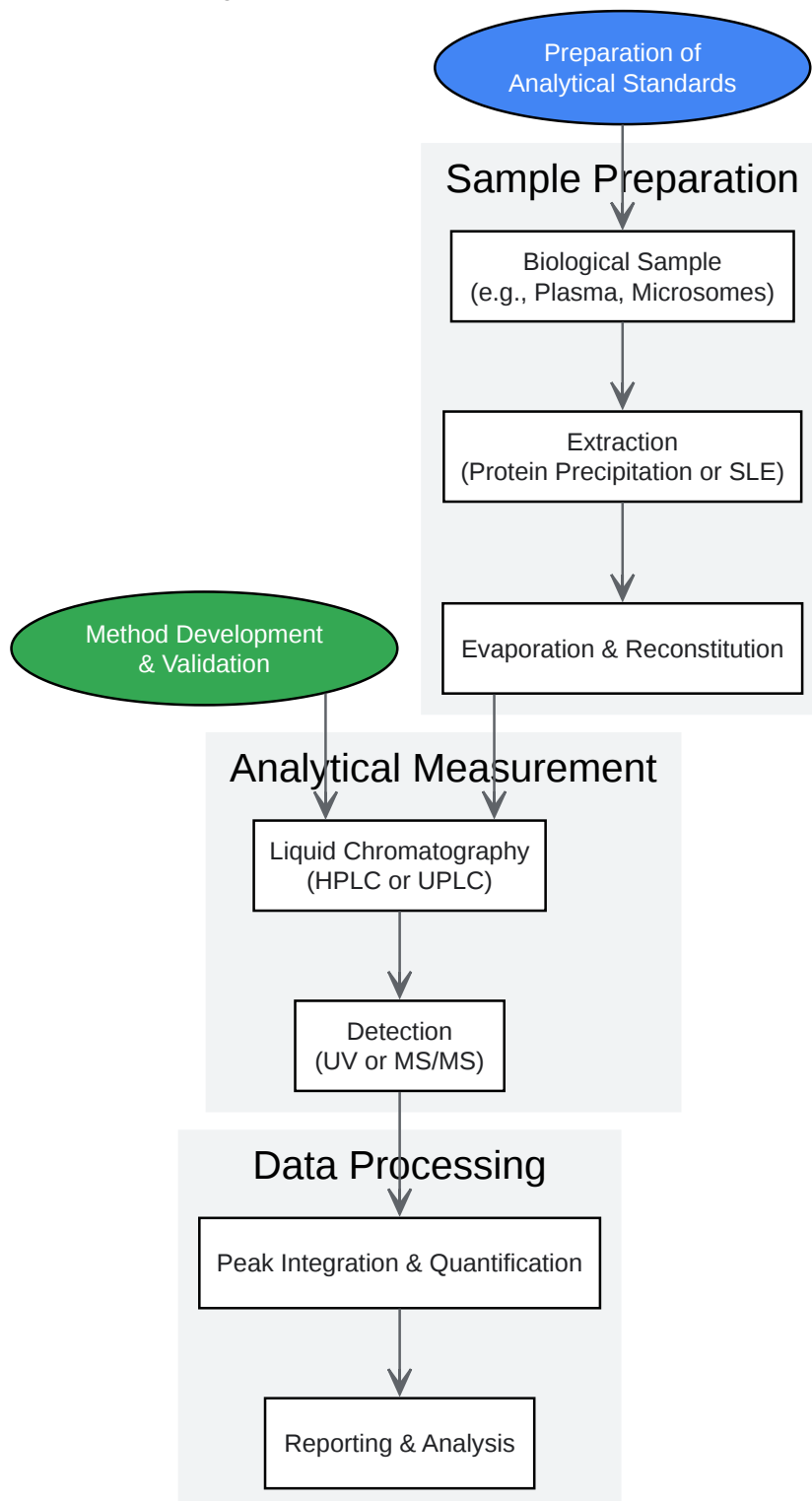
- Supported Liquid Extraction (SLE): Utilize an SLE plate for sample cleanup to remove proteins and phospholipids.
- Elution: Elute the analyte of interest using an appropriate organic solvent.

- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in the mobile phase.
- Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Axitinib sulfoxide** in a research setting.

General Analytical Workflow for Axitinib Sulfoxide

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